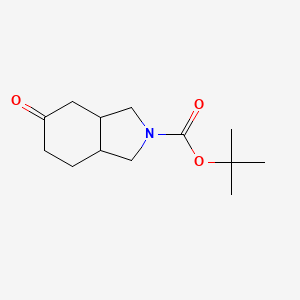
2-Boc-5-oxo-octahydro-isoindole
概要
説明
2-Boc-5-oxo-octahydro-isoindole is a chemical compound with the molecular formula C₁₃H₂₁NO₃. It is a derivative of isoindole, featuring a tert-butoxycarbonyl (Boc) protecting group and a ketone functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-oxo-octahydro-isoindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the isoindole core.
Boc Protection:
Oxidation: The ketone functional group is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
2-Boc-5-oxo-octahydro-isoindole undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions at the Boc-protected nitrogen, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
2-Boc-5-oxo-octahydro-isoindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the synthesis of isoindole-based drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and materials science.
作用機序
The mechanism of action of 2-Boc-5-oxo-octahydro-isoindole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, often through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-Boc-5-hydroxy-octahydro-isoindole: Similar structure but with a hydroxyl group instead of a ketone.
Octahydro-2-indolizinol: Another isoindole derivative with different functional groups.
Octahydro-1H-isoindol-4-ol hydrochloride: Contains a hydroxyl group and a hydrochloride salt.
Uniqueness
2-Boc-5-oxo-octahydro-isoindole is unique due to its combination of the Boc protecting group and the ketone functional group, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
生物活性
2-Boc-5-oxo-octahydro-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its bicyclic structure, which includes a bicyclic isoindole framework. The "Boc" (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines during chemical reactions. The synthesis of this compound generally involves the cyclization of appropriate precursors under controlled conditions to yield the desired isoindole derivative.
Synthesis Overview
- Starting Materials : Various amines and carbonyl compounds.
- Reagents : Acidic or basic catalysts depending on the reaction pathway.
- Conditions : Temperature and pressure conditions tailored to optimize yield.
Antimicrobial Properties
Research indicates that derivatives of isoindoles exhibit notable antimicrobial activity. For instance, studies have shown that certain isoindole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Minimal inhibition |
Anticancer Activity
Isoindole derivatives have been explored for their potential anticancer effects. Research highlights that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell growth and survival.
Case Study:
A study conducted on a series of isoindole derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against human cancer cell lines, indicating that this compound might be a promising candidate for further development in cancer therapy.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Some isoindoles disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate caspases and other apoptotic pathways.
特性
IUPAC Name |
tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXIHAGXWAFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














